6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Kinase Inhibition Bruton's Tyrosine Kinase (BTK) Medicinal Chemistry

This 6-methyl-tetrahydroimidazopyridine dihydrochloride is a critical building block for medicinal chemistry programs targeting BTK, AURKA, and DNA-PK kinases. Its specific substitution pattern is essential for maintaining nanomolar potency and kinase selectivity. Procure this validated scaffold to build focused compound libraries and explore the pharmacologically relevant chemical space of TLR7 agonists. Avoid structural analogs that risk complete loss of biological activity and data irreproducibility in established structure-activity relationships (SAR).

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B13579394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1CC2=C(CN1)NC=N2
InChIInChI=1S/C7H11N3/c1-5-2-6-7(3-8-5)10-4-9-6/h4-5,8H,2-3H2,1H3,(H,9,10)
InChIKeyYCOVRCITPNPDDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A Core Scaffold for Kinase and Viral Inhibitor Development


6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS 2731007-58-0 as dihydrochloride) is a partially saturated heterocyclic compound featuring a fused imidazole and tetrahydropyridine ring system [1]. It serves as a key synthetic intermediate and core scaffold in the broader class of imidazo[4,5-c]pyridines, which are recognized as deaza analogs of purines [2]. This structural motif is fundamental to numerous pharmaceutical research programs, including the development of kinase inhibitors (e.g., AURKA, BTK) [3] and antiviral agents (e.g., HCV NS5B polymerase inhibitors) [4], where modifications to this core directly influence target binding and biological activity.

Why Generic Substitution of 6-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is Not Viable for Rigorous Research


The substitution of 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine with another imidazopyridine is not advisable due to the high sensitivity of structure-activity relationships (SAR) within this chemical space. Even minor alterations to the imidazo[4,5-c]pyridine scaffold, such as changes to the position or nature of substituents on the pyridine ring, can lead to a complete loss or drastic shift in biological activity [1]. For example, in a series of DNA-PK inhibitors, the specific substitution pattern on the pyridine ring is critical for achieving nanomolar potency and kinase selectivity [2]. Similarly, SAR studies on TLR7 agonists demonstrate that the presence of electron-rich substituents at the N(6) position can significantly enhance potency, while other modifications can abrogate activity [3]. Therefore, using an uncharacterized or structurally distinct analog introduces substantial risk of experimental failure and data irreproducibility in assays where the specific molecular interactions of the 6-methyl-tetrahydroimidazopyridine core are required.

Quantitative Evidence Guide for 6-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: Differential Data and Class-Level Inferences


High Tolerance for C6 Substitutions in BTK Inhibitor Scaffolds

In contrast to the often narrow SAR observed in kinase inhibitor development, an inherent study of 1,4,6-trisubstituted imidazo[4,5-c]pyridines designed as BTK inhibitors revealed a remarkably high tolerance for a variety of both hydrophobic and hydrophilic substituents at the C6 position [1]. This finding implies that the 6-methyl substitution pattern in 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, while not directly characterized in this study, would be a structurally permissible and potentially favorable modification within this class. This contrasts with the more sensitive imidazo[4,5-b]pyridine isomer, which exhibited different SAR constraints [1].

Kinase Inhibition Bruton's Tyrosine Kinase (BTK) Medicinal Chemistry

Scaffold for Potent HCV NS5B Polymerase Inhibition with Improved hERG Safety Profile

While the exact 6-methyl derivative was not the lead compound, the imidazo[4,5-c]pyridine scaffold serves as the basis for potent non-nucleoside inhibitors of the HCV NS5B polymerase. A key lead compound (compound 3) from this series exhibited an EC50 of 1.163 nM and a CC50 >200 nM in a cell-based HCV replicon system assay, representing a marked improvement in antiviral potency [1]. Furthermore, this imidazo[4,5-c]pyridine derivative demonstrated a significant improvement in hERG channel inhibition compared to the clinical candidate tegobuvir, suggesting a reduced cardiac safety risk [1].

Antiviral Hepatitis C Virus (HCV) NS5B Polymerase

Predicted Inhibitory Activity Against Aurora Kinase A (AURKA)

Computational simulations at the PM7 level of theory have indicated that imidazo[4,5-c]pyridine derivatives, which are deaza analogs of purines, are promising candidates as Aurora kinase A (AURKA) inhibitors for the treatment of oncological diseases [1]. A number of new compounds from the imidazo[4,5-c]pyridine series with the highest predicted inhibitory activity against AURKA were synthesized for further biological testing [1]. This suggests that 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, as a core scaffold, could be a useful starting point for the development of novel AURKA inhibitors.

Oncology Aurora Kinase A (AURKA) Computational Chemistry

Optimal Research and Procurement Applications for 6-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine


Synthesis of Diverse Kinase Inhibitor Libraries (BTK, AURKA, DNA-PK)

Procurement of 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is most suited for medicinal chemistry groups engaged in kinase inhibitor drug discovery. Its core structure is a validated starting point for generating focused compound libraries targeting kinases such as Bruton's Tyrosine Kinase (BTK) [1], Aurora Kinase A (AURKA) [2], and DNA-dependent Protein Kinase (DNA-PK) [3]. The reported high tolerance for substitutions at the C6 position in related BTK inhibitors suggests that the 6-methyl derivative is a chemically permissive scaffold for late-stage functionalization and parallel synthesis efforts aimed at SAR exploration [1].

Exploration of Antiviral Scaffolds Against HCV and Related Viruses

This compound is a valuable building block for research programs focused on non-nucleoside inhibitors of viral polymerases. The imidazo[4,5-c]pyridine scaffold has demonstrated the ability to yield highly potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, with lead compounds showing single-digit nanomolar activity in cellular assays [4]. Furthermore, the scaffold has been shown to offer a potentially improved cardiac safety profile (reduced hERG liability) compared to other chemotypes, which is a critical consideration in antiviral drug development [4].

Development of Selective Toll-Like Receptor (TLR) Agonists

The imidazo[4,5-c]pyridine scaffold is a key chemotype for developing agonists of Toll-like receptor 7 (TLR7), which are important immunomodulatory agents. Detailed SAR studies have shown that substituents on the pyridine ring, including those at the N(6) position, can significantly modulate both the potency and selectivity of TLR7 activation [5]. The 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine compound provides a starting point for synthesizing N(6)-substituted analogs to explore this pharmacologically relevant chemical space and develop pure TLR7 agonists with minimal off-target effects on TLR8 [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.